Welcome to the BenchChem Online Store!
molecular formula C10H10O5 B2396402 2-(4-(Methoxycarbonyl)phenoxy)acetic acid CAS No. 90812-66-1

2-(4-(Methoxycarbonyl)phenoxy)acetic acid

Cat. No. B2396402
M. Wt: 210.185
InChI Key: WCFPZVJGGGBAOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05929120

Procedure details

Ester 24-1 was dissolved in 15 mL CH2Cl2, then 15 mL TFA was added. After 2 h, the mixture was concentrated providing 24-2 as a white solid.
Name
Ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:5][CH2:6][C:7]([O:9][C:10]1[CH:19]=[CH:18][C:13]([C:14]([O:16][CH3:17])=[O:15])=[CH:12][CH:11]=1)=O)(C)(C)C.C(O)(C(F)(F)F)=[O:21]>C(Cl)Cl>[C:6]([CH2:7][O:9][C:10]1[CH:19]=[CH:18][C:13]([C:14]([O:16][CH3:17])=[O:15])=[CH:12][CH:11]=1)([OH:5])=[O:21]

Inputs

Step One
Name
Ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OCC(=O)OC1=CC=C(C(=O)OC)C=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=O)(O)COC1=CC=C(C(=O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.